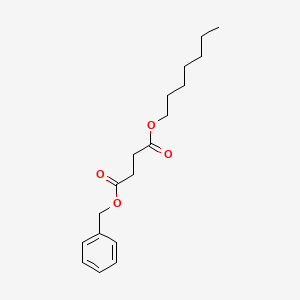
Butanedioic acid, heptyl phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, heptyl phenylmethyl ester, also known as heptyl benzyl succinate, is an organic compound with the molecular formula C₁₈H₂₆O₄. It is an ester derived from butanedioic acid (succinic acid), heptyl alcohol, and phenylmethanol (benzyl alcohol). This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butanedioic acid, heptyl phenylmethyl ester can be synthesized through the esterification reaction between butanedioic acid and heptyl phenylmethanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as concentrated sulfuric acid, to facilitate the formation of the ester bond. The general reaction is as follows:
Butanedioic acid+Heptyl phenylmethanolH2SO4Butanedioic acid, heptyl phenylmethyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using large-scale reactors. The reactants are continuously fed into the reactor, and the ester product is continuously removed to drive the reaction to completion. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, heptyl phenylmethyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield butanedioic acid and heptyl phenylmethanol.
Oxidation: The phenylmethyl group can undergo oxidation to form corresponding carboxylic acids.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid. Basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.
Major Products
Hydrolysis: Butanedioic acid and heptyl phenylmethanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Butanedioic acid, heptyl phenylmethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of fragrances, flavors, and plasticizers.
Mechanism of Action
The mechanism of action of butanedioic acid, heptyl phenylmethyl ester involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity may be attributed to its ability to disrupt fungal cell membranes and inhibit key enzymes involved in fungal metabolism. The ester can also undergo hydrolysis to release active compounds that exert biological effects.
Comparison with Similar Compounds
Butanedioic acid, heptyl phenylmethyl ester can be compared with other esters derived from butanedioic acid and different alcohols:
Butanedioic acid, methyl ester: A simpler ester with different physical and chemical properties.
Butanedioic acid, ethyl ester: Another ester with distinct applications in organic synthesis.
Butanedioic acid, benzyl ester: Similar to heptyl phenylmethyl ester but with different alkyl groups, leading to variations in reactivity and applications.
Conclusion
This compound is a versatile compound with significant applications in various fields Its unique chemical structure and reactivity make it valuable for research and industrial purposes
Properties
CAS No. |
119450-15-6 |
|---|---|
Molecular Formula |
C18H26O4 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-O-benzyl 1-O-heptyl butanedioate |
InChI |
InChI=1S/C18H26O4/c1-2-3-4-5-9-14-21-17(19)12-13-18(20)22-15-16-10-7-6-8-11-16/h6-8,10-11H,2-5,9,12-15H2,1H3 |
InChI Key |
FUJUROXWLMHXBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)CCC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















